N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide
Description
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted with a diethoxymethyl group at the 3-position. The benzamide moiety is attached to the 4-position of the oxazole.
Properties
CAS No. |
87149-84-6 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[3-(diethoxymethyl)-1,2-oxazol-4-yl]benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-3-19-15(20-4-2)13-12(10-21-17-13)16-14(18)11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
NNFVMOSYLCUUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NOC=C1NC(=O)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base to form the oxazole ring . The diethoxymethyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The diethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides
Reduction: Corresponding amines
Substitution: Various alkyl or aryl-substituted derivatives
Scientific Research Applications
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π stacking interactions, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide and related benzamide derivatives:
Functional Group Analysis
- Diethoxymethyl vs. Dimethyl/Other Substituents : The diethoxymethyl group in the target compound increases steric bulk and lipophilicity compared to dimethyl groups in and . This may enhance membrane permeability but reduce metabolic stability due to hydrolytic susceptibility of ethoxy groups .
- Sulfamoyl vs.
- Halogenated/Trifluoromethyl Groups : Fluorine and trifluoromethyl groups in and enhance electronegativity and metabolic stability, critical for kinase inhibitors .
Pharmacological and Catalytic Implications
- Sigma Receptor Targeting: Compounds like [¹²⁵I]PIMBA () demonstrate high affinity for sigma receptors (Kd = 5.80 nM), enabling diagnostic imaging. The target compound lacks such substituents (e.g., radioiodine, piperidinyl), suggesting divergent applications .
- Catalytic Utility : The N,O-bidentate directing group in highlights the role of oxazole-linked benzamides in metal-catalyzed C–H activation. The diethoxymethyl group in the target compound may similarly facilitate catalysis .
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